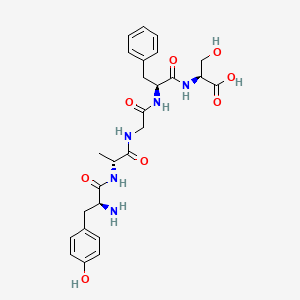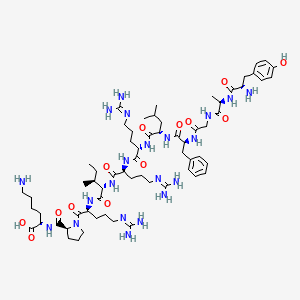![molecular formula C9H14N2S B14440650 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine CAS No. 80191-92-0](/img/structure/B14440650.png)
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine is an organic compound that features a pyridine ring attached to a propan-1-amine group via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine typically involves the reaction of pyridine-2-methanethiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the chlorine, resulting in the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are typically used for substitution reactions involving the amine group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity to metal ions, making it useful in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
3-{[(Pyridin-2-yl)methyl]sulfanyl}propanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-amine: Shorter carbon chain between the sulfanyl and amine groups.
Uniqueness
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a pyridine ring and a sulfanyl linkage makes it a versatile compound in various fields of research.
Properties
CAS No. |
80191-92-0 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C9H14N2S/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8,10H2 |
InChI Key |
ZICJIVKOAQAMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


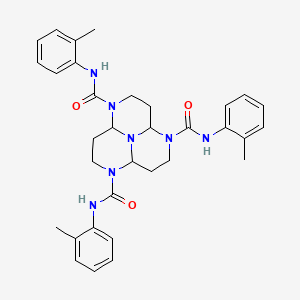


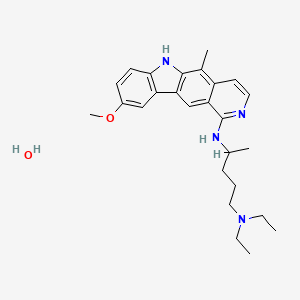
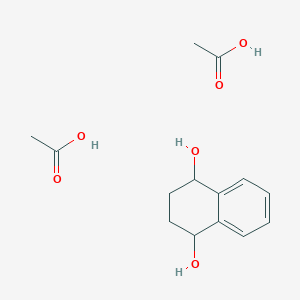
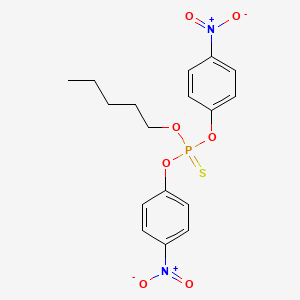
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)

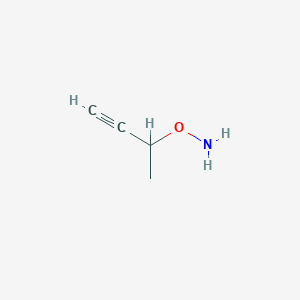
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
